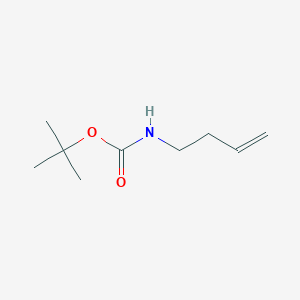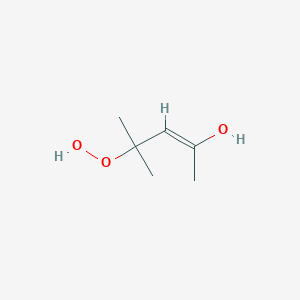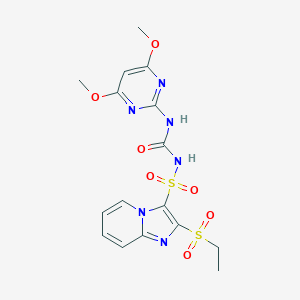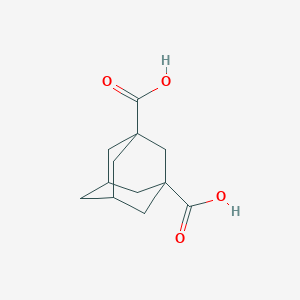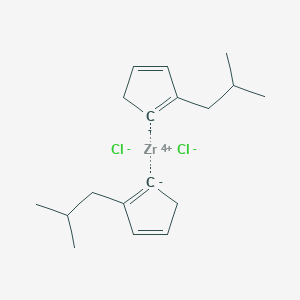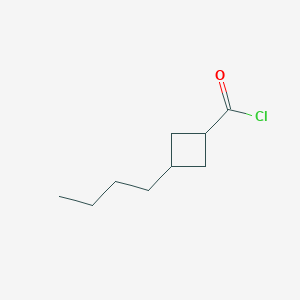
3-Butylcyclobutane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butylcyclobutane-1-carbonyl chloride is a chemical compound that is commonly used in scientific research. It is a carbonyl chloride derivative of cyclobutane and is used in the synthesis of a variety of organic compounds.
Mécanisme D'action
The mechanism of action of 3-Butylcyclobutane-1-carbonyl chloride is not fully understood. However, it is believed to act as a carbonylating agent, reacting with a variety of nucleophiles to form carbamates and ureas. The compound is also believed to have an effect on the immune system, although the exact mechanism is not clear.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Butylcyclobutane-1-carbonyl chloride are not well understood. However, it is known to have an effect on the immune system. The compound has been shown to inhibit the production of cytokines, which are involved in the immune response. It is also believed to have an effect on the production of reactive oxygen species, which are involved in cell signaling and immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Butylcyclobutane-1-carbonyl chloride in lab experiments is its high yield and purity. The compound is also relatively easy to synthesize. However, one limitation is that the mechanism of action is not fully understood. This makes it difficult to predict the effects of the compound on biological systems.
Orientations Futures
There are many potential future directions for research involving 3-Butylcyclobutane-1-carbonyl chloride. One area of research could be the development of new drugs and pharmaceuticals based on the compound. Another area of research could be the investigation of the compound's effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further research could be done to better understand the mechanism of action of the compound and its effects on biological systems.
Méthodes De Synthèse
The synthesis of 3-Butylcyclobutane-1-carbonyl chloride involves the reaction of butylcyclobutane with phosgene. The reaction is carried out in the presence of a catalyst such as triethylamine. The product is obtained in high yield and purity.
Applications De Recherche Scientifique
3-Butylcyclobutane-1-carbonyl chloride is used in a variety of scientific research applications. It is commonly used in the synthesis of organic compounds such as peptides and amino acids. It is also used in the development of new drugs and pharmaceuticals. The compound is used as a starting material in the synthesis of a variety of compounds that have biological activity.
Propriétés
Numéro CAS |
143610-57-5 |
|---|---|
Nom du produit |
3-Butylcyclobutane-1-carbonyl chloride |
Formule moléculaire |
C9H15ClO |
Poids moléculaire |
174.67 g/mol |
Nom IUPAC |
3-butylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-2-3-4-7-5-8(6-7)9(10)11/h7-8H,2-6H2,1H3 |
Clé InChI |
AWONPYYXRLBSEF-UHFFFAOYSA-N |
SMILES |
CCCCC1CC(C1)C(=O)Cl |
SMILES canonique |
CCCCC1CC(C1)C(=O)Cl |
Synonymes |
Cyclobutanecarbonyl chloride, 3-butyl-, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



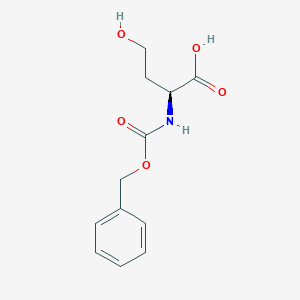
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-(2-hydroxypropan-2-yl)-1H-imidazole-5-carboxylate](/img/structure/B120061.png)
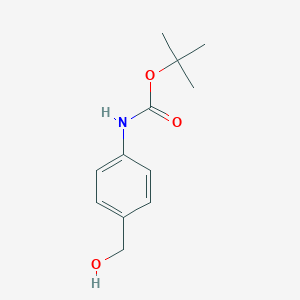
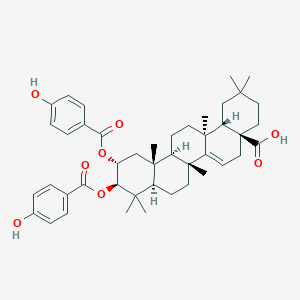

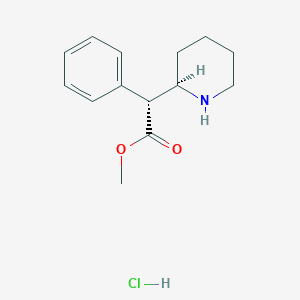

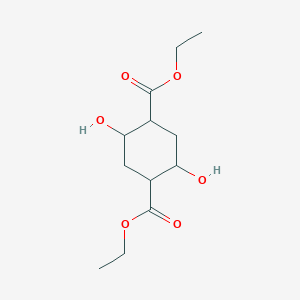
![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)
